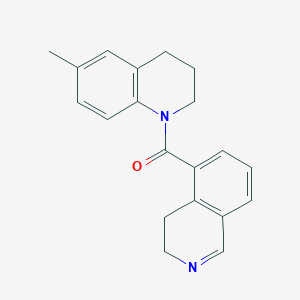
3,4-dihydroisoquinolin-5-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroisoquinolin-5-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is a complex organic compound that belongs to the class of isoquinolines and quinolines. These compounds are known for their diverse biological and pharmacological properties, making them valuable in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroisoquinolin-5-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone typically involves multiple steps. One common method includes the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scalable synthetic routes that can be adapted for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydroisoquinolin-5-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: Conversion of iminium salts to the desired product.
Reduction: Potential reduction of the quinoline or isoquinoline rings under specific conditions.
Substitution: Introduction of substituents at specific positions on the isoquinoline or quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include various N-substituted 3,4-dihydroisoquinolinone derivatives, which exhibit enhanced biological stability and pharmacological activity .
Aplicaciones Científicas De Investigación
3,4-Dihydroisoquinolin-5-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,4-dihydroisoquinolin-5-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antipsychotic pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: Known for its anti-inflammatory and antipsychotic activities.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Used in the synthesis of various pharmacologically active compounds.
Uniqueness
3,4-Dihydroisoquinolin-5-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is unique due to its dual isoquinoline and quinoline structure, which provides a versatile scaffold for the development of new compounds with diverse biological activities .
Propiedades
Fórmula molecular |
C20H20N2O |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
3,4-dihydroisoquinolin-5-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C20H20N2O/c1-14-7-8-19-15(12-14)5-3-11-22(19)20(23)18-6-2-4-16-13-21-10-9-17(16)18/h2,4,6-8,12-13H,3,5,9-11H2,1H3 |
Clave InChI |
UHMSPMJMSGIDNP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC4=C3CCN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


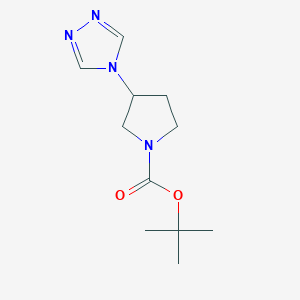
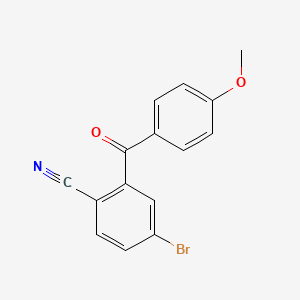
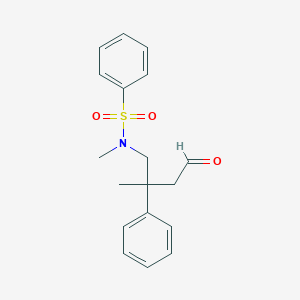

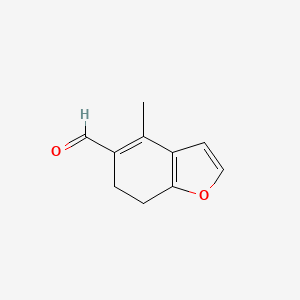
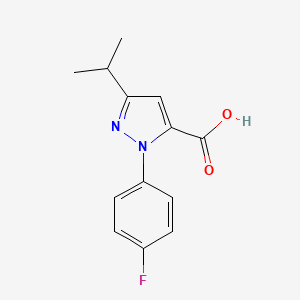

![[2-(4-Methoxyphenyl)(4-quinolyl)]-4-pyridylamine](/img/structure/B13877279.png)
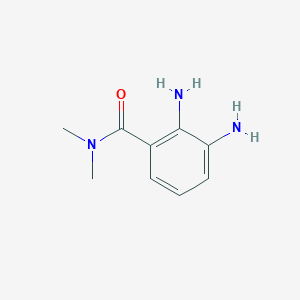

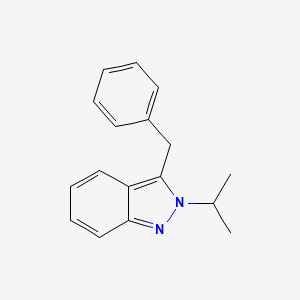
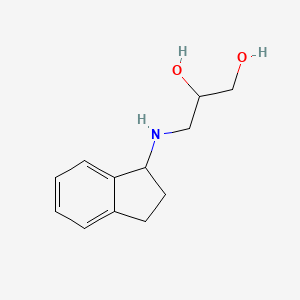
![2-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoic acid](/img/structure/B13877297.png)
![2-Chloro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13877302.png)
